2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Organic Synthesis Protecting Group Chemistry Process Chemistry

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2), also known as 3′-bromopropiophenone ethylene acetal, is a halogenated aromatic cyclic acetal with molecular formula C10H11BrO2 and molecular weight 243.10 g/mol. It is primarily employed as a carbonyl-protected ketone equivalent and as a versatile building block in multi-step organic synthesis.

Molecular Formula C10H11BrO2
Molecular Weight 243.1g/mol
CAS No. 39172-32-2
Cat. No. B503158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
CAS39172-32-2
Molecular FormulaC10H11BrO2
Molecular Weight243.1g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H11BrO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
InChIKeyBMECYBCLXRLALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2): Core Identity and Procurement Classification


2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2), also known as 3′-bromopropiophenone ethylene acetal, is a halogenated aromatic cyclic acetal with molecular formula C10H11BrO2 and molecular weight 243.10 g/mol [1]. It is primarily employed as a carbonyl-protected ketone equivalent and as a versatile building block in multi-step organic synthesis . The compound's key structural features include a meta-bromophenyl substituent and a 1,3-dioxolane ring at the 2-position with a methyl group, which collectively define its stability profile and synthetic utility as a protected 3′-bromoacetophenone derivative [2].

Why 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane Cannot Be Interchanged with Ortho- or Para-Bromophenyl Analogs in Synthesis


Generic substitution among 2-(bromophenyl)-2-methyl-1,3-dioxolane isomers is not scientifically valid due to fundamentally distinct reactivity patterns governed by bromine substitution position. The meta-substituted target compound (CAS 39172-32-2) lacks the resonance stabilization of negative charge that ortho- and para-substituted analogs benefit from in nucleophilic aromatic substitution reactions [1]. Furthermore, bromine substitution position critically influences the electron density distribution on the aromatic ring, which in turn modulates the stability of the dioxolane protecting group under acidic conditions and the regioselectivity of subsequent cross-coupling transformations [2]. Substituting a para-bromo isomer (CAS 4360-68-3) for the meta-bromo target will alter the electronic environment at the reaction center, potentially leading to different reaction rates, altered side-product profiles, or complete failure of intended synthetic pathways [3]. These position-specific electronic effects render the isomers chemically non-interchangeable in any context requiring reproducible synthetic outcomes.

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2): Comparative Quantitative Differentiation Evidence


Synthesis Yield Efficiency: Meta-Bromo Acetal Formation vs. Class-Level α-Haloketone Acetalization Baseline

The synthesis of 2-(3-bromophenyl)-2-methyl-1,3-dioxolane via condensation of 3′-bromoacetophenone with ethylene glycol in benzene with p-toluenesulfonic acid catalysis achieves a yield of approximately 99% [1]. In contrast, a class-level baseline for α-haloketone acetal formation is notably lower due to the electron-withdrawing effect of α-halogens, which disfavors acetal formation; the literature explicitly states that α-halo substituents disfavor acetal formation and two α-halogens may inhibit the reaction entirely [2]. The near-quantitative yield for the meta-bromo derivative reflects the distinct electronic environment where bromine is positioned on the aromatic ring rather than at the α-carbon, circumventing the inhibitory electronic effects that compromise acetalization of true α-haloketones.

Organic Synthesis Protecting Group Chemistry Process Chemistry

Aromatic Bromine Reactivity Position: Meta-Bromo Suzuki-Miyaura Coupling Potential vs. Ortho- and Para-Bromo Analogs

The meta-bromophenyl moiety in 2-(3-bromophenyl)-2-methyl-1,3-dioxolane provides a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to its ortho- and para-substituted isomers. The ortho-bromo analog (e.g., CAS 34824-58-3) suffers from steric hindrance during oxidative addition to Pd(0), which can substantially reduce coupling efficiency and yield [1]. The para-bromo analog (CAS 4360-68-3), while lacking steric hindrance, presents a different electronic environment that affects transmetalation and reductive elimination steps . The meta-substituted target compound occupies an intermediate electronic position: it retains sufficient electron density for oxidative addition while avoiding the steric congestion of ortho-substituted derivatives. Literature confirms that 2-(3-bromophenyl)-1,3-dioxolane derivatives undergo oxidative addition with palladium catalysts to form new Pd-C bonds in Suzuki-Miyaura cross-coupling reactions .

Cross-Coupling Palladium Catalysis Suzuki-Miyaura Reaction Medicinal Chemistry

NMR Spectroscopic Fingerprint: Diagnostic Meta-Substitution Pattern for Identity Verification

The 1H NMR spectrum of 2-(3-bromophenyl)-2-methyl-1,3-dioxolane exhibits a diagnostic splitting pattern characteristic of meta-substituted benzene derivatives: δ 7.64 (s, 1H), 7.40 (m, 2H), 7.20 (m, 1H), 4.0 (m, 2H), 3.7 (m, 2H), 1.63 (s, 3H) in CDCl3 . This pattern is qualitatively and quantitatively distinct from ortho-substituted analogs (which typically display more complex coupling with larger ortho coupling constants) and para-substituted analogs (which exhibit AA′BB′ symmetric patterns). The singlet methyl resonance at δ 1.63 provides an additional internal reference for quantitative purity assessment. This spectral fingerprint enables unambiguous identity confirmation and detection of positional isomer contamination in received material .

Analytical Chemistry Quality Control NMR Spectroscopy Structure Confirmation

Physical Property Differentiation: Boiling Point as a Purity and Handling Indicator

The target compound exhibits a calculated boiling point of 294.8 °C at 760 mmHg, density of 1.433 g/cm³, and flash point of 130.2 °C [1]. While positional isomer boiling point data are limited, class-level principles dictate that meta-substituted aromatic derivatives typically exhibit lower melting points and distinct boiling points compared to their para-substituted counterparts due to reduced molecular symmetry and altered crystal packing efficiency. The high boiling point confirms the compound is a stable, non-volatile liquid suitable for standard organic reaction conditions without special vapor-handling requirements. The flash point value provides essential safety data for procurement, storage, and process safety assessments .

Physical Chemistry Process Engineering Purification Safety

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2): Evidence-Backed Research and Industrial Application Scenarios


Multi-Step Medicinal Chemistry Synthesis Requiring Carbonyl Protection of 3′-Bromoacetophenone

In medicinal chemistry campaigns where 3′-bromoacetophenone serves as a key intermediate, 2-(3-bromophenyl)-2-methyl-1,3-dioxolane functions as a stable, protected ketone equivalent. The dioxolane moiety masks the carbonyl group from undesired nucleophilic attack or reduction during subsequent synthetic transformations . The near-quantitative acetalization yield (approximately 99%) reduces step-count inefficiencies and purification burden [1]. Following completion of other transformations, acidic deprotection regenerates the parent ketone for further functionalization. This approach is particularly advantageous when the synthetic sequence includes strong nucleophiles or reducing agents incompatible with free ketones.

Palladium-Catalyzed Cross-Coupling Platform for Meta-Substituted Biaryl and Aryl-Alkyl Architectures

The meta-bromophenyl moiety provides a strategic handle for Suzuki-Miyaura, Heck, or other palladium-catalyzed cross-coupling reactions . The meta-substitution position avoids the steric hindrance that compromises oxidative addition efficiency in ortho-bromo analogs, while preserving the dioxolane-protected ketone functionality for later-stage unveiling. This orthogonal reactivity—stable protecting group plus accessible aryl bromide—enables convergent synthetic strategies where the aromatic core is elaborated while the latent carbonyl remains intact [1]. Subsequent acidic deprotection reveals the ketone for final target elaboration or bioconjugation steps.

Process Chemistry and Scale-Up Where Reliable Physical Properties Reduce Operational Risk

The well-characterized physical properties of 2-(3-bromophenyl)-2-methyl-1,3-dioxolane—including boiling point (294.8 °C at 760 mmHg), density (1.433 g/cm³), and flash point (130.2 °C)—provide essential parameters for process safety assessments and distillation-based purification protocols . The high boiling point confirms the compound is non-volatile under standard reaction conditions, minimizing vapor exposure concerns. These data enable accurate material balance calculations, reactor volume planning, and safety documentation required for kilogram-scale procurement and process development [1].

Quality Control and Identity Verification via NMR Spectroscopic Fingerprinting

The distinct 1H NMR spectral signature of 2-(3-bromophenyl)-2-methyl-1,3-dioxolane—featuring aromatic proton resonances at δ 7.64 (s, 1H), 7.40 (m, 2H), and 7.20 (m, 1H) and a diagnostic methyl singlet at δ 1.63—provides a definitive analytical fingerprint . This pattern enables rapid, unambiguous identity confirmation upon receipt of material and detection of positional isomer contamination. For procurement operations managing multiple bromophenyl acetal derivatives, this spectroscopic differentiation prevents costly mix-ups and ensures that the correct meta-isomer is deployed in validated synthetic protocols [1].

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